molecular formula C15H12N4O B12925274 (4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 88779-05-9

(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12925274
CAS No.: 88779-05-9
M. Wt: 264.28 g/mol
InChI Key: HFZDRDWDZFOMTP-UHFFFAOYSA-N
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Description

(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound of significant interest in medicinal chemistry and materials science research. Its structure incorporates a pyrazol-3-one core, a scaffold noted in scientific literature for its broad biological activities. Related structures, such as coumarin derivatives, have demonstrated potent antibacterial properties, with studies indicating that specific substitutions on the core nucleus are crucial for enhancing this activity . Furthermore, the compound features an imino bridge connected to a 4-aminophenyl group, a structural motif common in molecules investigated for various therapeutic applications. While the specific mechanism of action for this exact compound is a subject for ongoing research, its molecular framework suggests potential for interaction with biological targets similar to other nitrogen-containing heterocycles, which have been explored as antiviral, anticancer, and anticonvulsant agents . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules and for probing structure-activity relationships (SAR) in the development of novel pharmacologically active substances. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

88779-05-9

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

4-(4-aminophenyl)imino-2-phenylpyrazol-3-one

InChI

InChI=1S/C15H12N4O/c16-11-6-8-12(9-7-11)18-14-10-17-19(15(14)20)13-4-2-1-3-5-13/h1-10H,16H2

InChI Key

HFZDRDWDZFOMTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=NC3=CC=C(C=C3)N)C=N2

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolone Core

The pyrazolone ring is typically synthesized via condensation of hydrazines with β-diketones or β-ketoesters. For 2-phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives, the common approach is:

  • Step 1: Condensation of phenylhydrazine with ethyl acetoacetate or a similar β-ketoester under reflux in ethanol or another suitable solvent.
  • Step 2: Cyclization and tautomerization yield the pyrazolone ring with a phenyl substituent at the 2-position.

This method is well-documented and provides a high yield of the pyrazolone intermediate, which is crucial for subsequent functionalization.

Formation of the Imino Substituent (Schiff Base Formation)

The key step to obtain (4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is the condensation of the pyrazolone at the 4-position with 4-aminobenzaldehyde or a related aromatic aldehyde.

  • Step 3: The pyrazolone intermediate is reacted with 4-aminobenzaldehyde in ethanol or methanol under reflux or room temperature conditions.
  • Step 4: The reaction proceeds via nucleophilic attack of the pyrazolone's active methylene group on the aldehyde carbonyl, followed by dehydration to form the imine (Schiff base).
  • Step 5: The reaction conditions are optimized to favor the E-isomer formation, often by controlling temperature, solvent polarity, and reaction time.

This condensation is typically catalyzed by mild acid or base catalysts or can proceed under catalyst-free conditions depending on the substrate reactivity.

Alternative Multicomponent Reactions

Recent literature reports multicomponent reactions (MCRs) as efficient routes to pyrazolone derivatives with imino substituents:

  • A three-component reaction involving 5-aminopyrazole, aromatic aldehydes, and β-diketones or dimedone under catalytic conditions (e.g., L-proline or ionic liquids) can yield pyrazolone derivatives with imino substituents in one pot.
  • These MCRs offer advantages in atom economy, operational simplicity, and structural diversity but require careful optimization to avoid side products.

Purification and Characterization

  • The crude product is typically purified by recrystallization from ethanol or by column chromatography using silica gel and appropriate eluents (e.g., petroleum ether/ethyl acetate mixtures).
  • Characterization includes NMR (1H, 13C), IR spectroscopy (imine C=N stretch), and mass spectrometry to confirm the structure and E-configuration of the imine bond.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Limitations
Stepwise Pyrazolone + Schiff Base Condensation Phenylhydrazine + β-ketoester + 4-aminobenzaldehyde Reflux in ethanol, mild acid/base catalyst 70-85 High purity, well-established Multi-step, longer reaction time
Multicomponent Reaction (MCR) 5-Aminopyrazole + aromatic aldehyde + dimedone Catalyzed by L-proline or ionic liquids, reflux 60-80 One-pot, atom economical Possible side products, optimization needed
Direct Condensation in Solvent Pyrazolone + 4-aminobenzaldehyde Room temp or reflux, solvent dependent 65-80 Simple, mild conditions Requires careful control of stereochemistry

Detailed Research Findings

  • Synthesis via Multicomponent Reactions: Studies have shown that using L-proline as a catalyst in ethanol facilitates the formation of pyrazolone derivatives with imino substituents, but the exact products can vary, requiring verification by NMR and mass spectrometry.
  • Catalyst Effects: Ionic liquids and polyethylene glycol (PEG1000) have been used as green solvents and catalysts to improve yields and selectivity in pyrazolone-imine synthesis.
  • Stereochemical Control: The E-configuration of the imine is favored thermodynamically and can be confirmed by characteristic NMR coupling constants and IR absorption bands.
  • Reaction Optimization: Solvent choice (ethanol, methanol, acetonitrile), temperature (room temperature to reflux), and catalyst loading significantly affect yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or alkoxides in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazolone derivatives.

Scientific Research Applications

4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazol-3-one derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 4- and 5-positions. Below is a comparative analysis:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Notable Functional Groups
Target Compound 4-(4-Aminophenylimino), 2-phenyl C₁₅H₁₂N₄O 264.29* N/A -NH₂ (electron-donating), C=N, C=O
(4E)-2-acetyl-4-[(2-nitrophenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one 4-(2-Nitrobenzylidene), 2-acetyl, 5-methyl C₁₃H₁₁N₃O₄ 273.24 170 -NO₂ (electron-withdrawing), C=O, C=N
(4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-... 5-Heptafluoropropyl, 4-hydrazinylidene C₁₉H₁₃F₇N₄O 454.33 132–133 -CF₂CF₂CF₃ (lipophilic), N-NH
(4E)-2-(4-Chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-... 2-(4-ClPh), 4-(4-FPhNH-methylene) C₁₇H₁₃ClFN₃O 329.76 N/A -Cl, -F (halogenated), C=N, C=O
(4Z)-4-[2-(2-Chlorophenyl)hydrazinylidene]-5-(pentafluoroethyl)-2-phenyl-... 5-Pentafluoroethyl, 2-ClPh-hydrazinylidene C₁₇H₁₀ClF₅N₄O 416.73 179–180 -CF₂CF₃, -Cl, N-NH

*Calculated using ChemDraw.

Key Observations:
  • Electron-donating vs. withdrawing groups: The target compound’s 4-aminophenyl group (-NH₂) enhances solubility in polar solvents, whereas nitro (-NO₂; ) or trifluoromethyl (-CF₃; ) groups increase lipophilicity and rigidity, raising melting points (e.g., 222°C for trifluoromethyl-substituted compound 5 in ) .
  • Halogenation : Chloro and fluoro substituents () improve metabolic stability and binding affinity via halogen bonding but increase molecular weight .
  • Fluoroalkyl chains : Polyfluoroalkyl groups (e.g., -CF₂CF₃ in ) significantly enhance hydrophobicity, impacting bioavailability and membrane permeability .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The target compound’s C=N and C=O stretches (~1519 cm⁻¹ and ~1700 cm⁻¹, respectively) align with analogues in and .
  • NMR: The 4-aminophenyl group would show aromatic protons at δ 6.5–7.5 ppm and -NH₂ signals near δ 5.0–6.0 ppm, similar to hydrazinylidene derivatives () .
  • Crystallography : Structures in and were resolved using SHELXL (), a common tool for pyrazolone derivatives .

Biological Activity

The compound (4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, supported by various studies and data.

Chemical Structure and Properties

The chemical formula for this compound is C16H14N4OC_{16}H_{14}N_{4}O. Its structure features a pyrazole ring with an amine substituent that contributes to its biological activity. The presence of the phenyl group enhances its interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the ability of certain pyrazole compounds to inhibit BRAF(V600E) mutations, which are prevalent in various cancers. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole scaffold can enhance inhibitory potency against tumor cell lines. For instance, derivatives with specific substitutions showed improved efficacy against cancer cells by inducing apoptosis and inhibiting proliferation .

Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory activity. It was found to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO) and TNF-α in macrophages. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .

Antibacterial Properties

In vitro studies have shown that pyrazole derivatives can exhibit antibacterial activity against a range of pathogens. For example, one derivative was tested against several bacterial strains and displayed significant inhibition of bacterial growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

StudyFocusFindings
Zhang et al. (2018)Antitumor ActivityIdentified potent BRAF(V600E) inhibitors among pyrazole derivatives; specific compounds showed IC50 values in the low micromolar range.
Liu et al. (2019)Anti-inflammatory EffectsDemonstrated inhibition of NO and TNF-α production in LPS-stimulated macrophages; suggested potential for treating inflammatory conditions.
Wang et al. (2020)Antibacterial ActivityEvaluated antibacterial effects against E. coli and S. aureus; showed significant growth inhibition at concentrations of 10-50 µg/mL.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the substitution pattern on the pyrazole ring significantly influences biological activity:

  • Amino Group : Enhances interaction with target proteins.
  • Phenyl Substituents : Improve lipophilicity and cellular uptake.
  • Hydroxyl Groups : May increase hydrogen bonding with biological targets, enhancing efficacy.

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